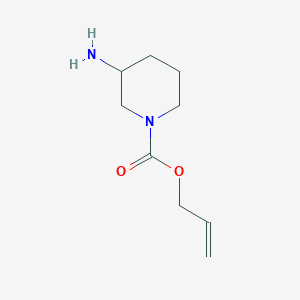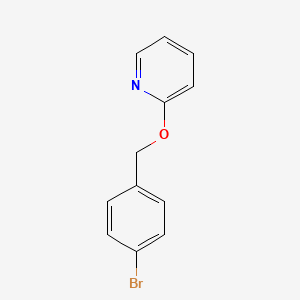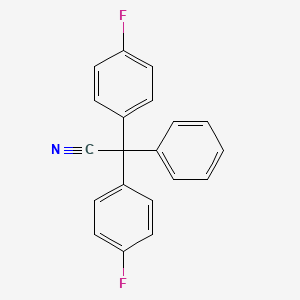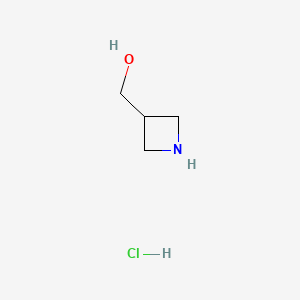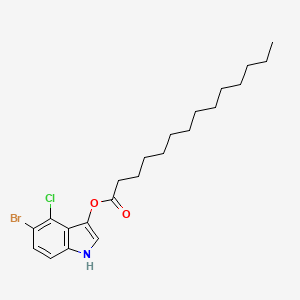
3-(2-溴-4-氯苯氧基)氮杂环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(2-Bromo-4-chlorophenoxy)azetidine" is a member of the azetidine family, which is characterized by a four-membered ring containing one nitrogen atom. Azetidines are of significant interest in synthetic organic chemistry due to their utility as intermediates in the synthesis of various biologically active compounds. The presence of halogen substituents, such as bromine and chlorine, on the phenyl ring of the azetidine can influence its reactivity and the types of chemical transformations it can undergo.
Synthesis Analysis
The synthesis of azetidine derivatives often involves the formation of the four-membered ring through cyclization reactions. For instance, the synthesis of 3-bromo-3-ethylazetidines has been demonstrated to be straightforward, allowing for the preparation of various functionalized azetidines . Similarly, the synthesis of 3,3-dichloroazetidines involves the generation of 1-azaallylic carbanions, followed by reaction with aromatic aldehydes and subsequent cyclization . These methods highlight the versatility of azetidine synthesis, which can be tailored to introduce different substituents on the azetidine ring.
Molecular Structure Analysis
The molecular structure of azetidines is characterized by the strain induced by the small ring size, which can affect the chemical reactivity of the compound. The presence of halogen substituents on the azetidine ring or on the attached phenyl ring can further influence the electronic properties of the molecule. For example, the introduction of electron-withdrawing groups such as chloro and bromo substituents can make the azetidine ring more susceptible to nucleophilic attack .
Chemical Reactions Analysis
Azetidines can undergo a variety of chemical reactions, including nucleophilic substitutions and ring-opening reactions. The "halogen dance" phenomenon, where halogen substituents can be exchanged during reactions, has been observed in N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines . Additionally, azetidines can serve as precursors for the synthesis of other heterocyclic compounds, such as piperidines, through rearrangement reactions . The reactivity of azetidines can be harnessed to create a wide array of functionalized derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by their structural features, including the ring strain and the nature of substituents. Halogenated azetidines, such as those containing bromo and chloro groups, are likely to have higher boiling points and greater polarities compared to their non-halogenated counterparts. The presence of halogens can also affect the lipophilicity of the molecule, which is an important factor in determining its biological activity and pharmacokinetic properties. For example, compounds with chloro and methoxy groups have exhibited good antimicrobial activity, suggesting that the physical and chemical properties of these azetidines contribute to their biological efficacy .
科学研究应用
立体选择性合成
化合物 3-(2-溴-4-氯苯氧基)氮杂环丁烷虽然没有直接提及,但与通过氮杂环丁烷的环转化立体选择性合成顺式-3,4-二取代哌啶的研究有关。该方法为制备二取代哌啶提供了一种替代方案,二取代哌啶是药物化学中有价值的模板。例如,顺式-4-溴-3-(苯氧基或苄氧基)哌啶已经合成,证明了氮杂环丁烷衍生物在合成复杂杂环中的效用 (Mollet 等人,2011)。
多米诺叠氮环开环
另一项研究探索了与邻溴苯酚和邻氯苯酚的多米诺叠氮环开环,然后是钯催化的偶联环化,从而合成反式-3,4-二氢-2H-1,4-苯并恶嗪部分。这证明了氮杂环丁烷衍生物在复杂开环和环化反应中的反应性,突出了它们在合成有机化学中的潜力 (Rao、Karthikeyan 和 Sekar,2012)。
功能化氮杂环丁烷的合成
从 3-溴-3-乙基氮杂环丁烷合成功能化氮杂环丁烷表明,这些化合物可以成为各种新型氮杂环丁烷衍生物的前体。这些衍生物包括 3-烷氧基-、3-芳氧基-、3-乙氧基-、3-羟基-、3-氰基-、3-甲酰基-和 3-氨基-3-乙基氮杂环丁烷。此类功能化氮杂环丁烷对于开发具有药物化学和材料科学潜在应用的新化学实体至关重要 (Stankovic 等人,2013)。
抗菌活性
一项关于衍生自喹唑啉-4(3H)-酮的席夫碱和 2-氮杂环丁酮的研究报告了这些化合物的合成和抗菌活性。这些氮杂环丁烷衍生物中氯和甲氧基的存在表现出良好的抗菌活性,表明它们作为开发新型抗菌剂的先导化合物的潜力 (Patel 和 Patel,2011)。
高能结构单元
3-(溴乙炔基)氮杂环丁烷(与 3-(2-溴-4-氯苯氧基)氮杂环丁烷相关的化合物)已被确认为高能结构单元。其高达 -1800 J g–1 的分解能需要以多千克的数量生产活性药物成分 (API),展示了氮杂环丁烷衍生物在高能化学和材料科学中的潜力 (Kohler 等人,2018)。
未来方向
属性
IUPAC Name |
3-(2-bromo-4-chlorophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRSJNMGBOLPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-chlorophenoxy)azetidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

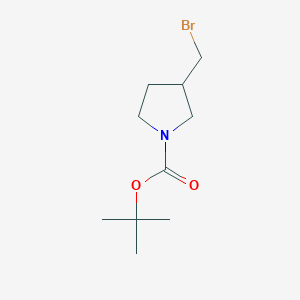
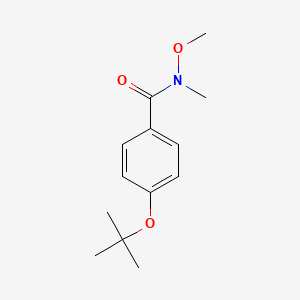
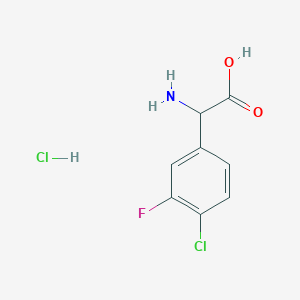




![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)

